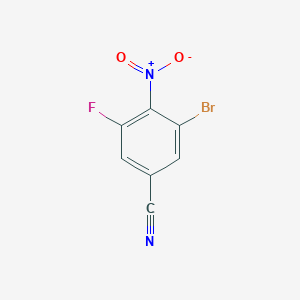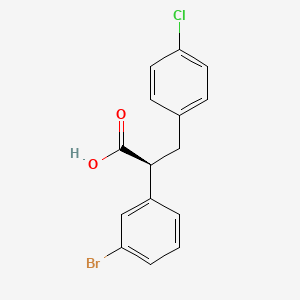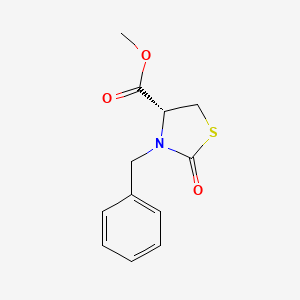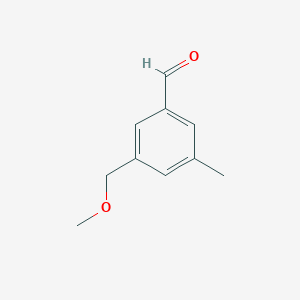
3',5'-Difluoro-biphenyl-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to the third carbon of one phenyl ring and two fluorine atoms attached to the 3’ and 5’ positions of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of liquid crystals for display technologies and as a component in specialty polymers.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active sites, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of the target molecules.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-amine, 4’-fluoro-: Contains a single fluorine atom, which may affect its reactivity and biological activity differently.
[1,1’-Biphenyl]-3,3’,5,5’-tetrafluoro-: Contains four fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The unique combination of the amine group and the specific positioning of the fluorine atoms in [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-
Propiedades
Fórmula molecular |
C12H9F2N |
|---|---|
Peso molecular |
205.2 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2 |
Clave InChI |
ZHFWIDMOBAWKST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)




![1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1511521.png)


![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1511525.png)

